![molecular formula C19H22N2O6 B175295 (2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate CAS No. 145011-61-6](/img/structure/B175295.png)
(2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate
Overview
Description
(2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in disease pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that (2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate has various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis (programmed cell death) in cancer cells, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate in lab experiments is its high degree of purity, which ensures reproducibility of results. However, one limitation is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are many potential future directions for research on (2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is its potential use as a tool for studying disease pathways and identifying new drug targets. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Scientific Research Applications
(2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate has been widely used in scientific research, especially in the field of medicinal chemistry. It has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
CAS RN |
145011-61-6 |
---|---|
Product Name |
(2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate |
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
dimethyl (2R,5S)-1-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperidine-2,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-26-18(24)12-7-8-15(19(25)27-2)20(11-12)9-10-21-16(22)13-5-3-4-6-14(13)17(21)23/h3-6,12,15H,7-11H2,1-2H3/t12-,15+/m0/s1 |
InChI Key |
YALYADXFMBZGKU-SWLSCSKDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](N(C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
SMILES |
COC(=O)C1CCC(N(C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Canonical SMILES |
COC(=O)C1CCC(N(C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
synonyms |
2,5-Piperidinedicarboxylic acid, 1-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, 2,5-diMethyl ester, (2R,5S)-rel- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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